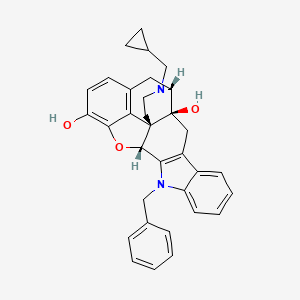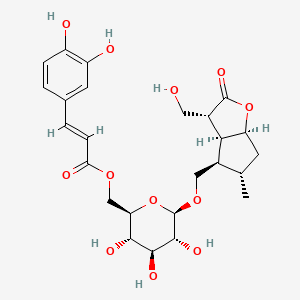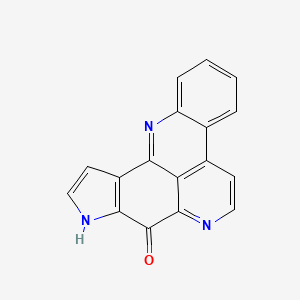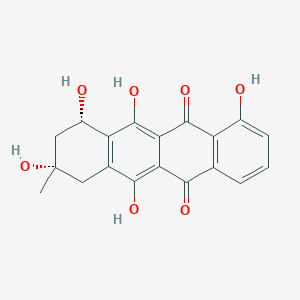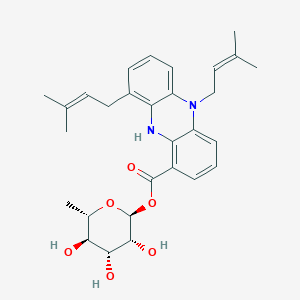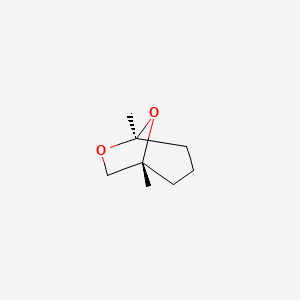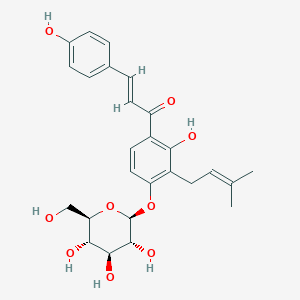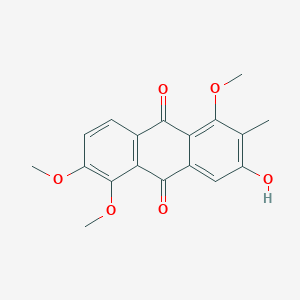
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone is a natural product found in Prismatomeris tetrandra with data available.
Aplicaciones Científicas De Investigación
1. Isolation from Natural Sources
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone, along with other anthraquinones, was isolated from the roots of Prismatomeris tetrandra. The structures of these compounds were identified using spectroscopic data (Feng et al., 2005).
2. Cytotoxicity Evaluation
This compound was evaluated for its cytotoxicity against various cancer cell lines, including A549 and LAC human cancer cell lines. Some related compounds demonstrated activity against these cell lines (Feng et al., 2011).
3. Synthesis and Derivatives
Research has been conducted on the synthesis of various derivatives of anthraquinones. For instance, 1-hydroxy-2-(1-alkyloxymethyl)-9,10-anthraquinones were prepared, highlighting the potential for creating diverse derivatives with varying properties (Sharghi & Forghaniha, 1995).
4. Antibacterial Activity
The antibacterial activity of anthraquinone derivatives was also investigated. Certain derivatives showed moderate activity against various pathogenic bacteria, indicating potential applications in antimicrobial research (Nurbayti et al., 2022).
5. Evaluation in Traditional Medicine
The roots of Prismatomeris connata, containing 1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone, have been used in traditional herbal medicine. The compound showed selective cytotoxicity against non-small cell lung carcinoma (NSCLC) in preliminary studies, suggesting potential therapeutic applications (Feng et al., 2012).
6. Role in Antiplasmodial and Antifungal Activities
Some anthraquinones exhibit moderate antiplasmodial and antifungal activities. This indicates their potential use in developing treatments for malaria and fungal infections (Kanokmedhakul et al., 2005).
7. Application in Dye-Sensitized Solar Cells
Anthraquinone derivatives have been studied for their optical and electrochemical properties, which are relevant for applications in dye-sensitized solar cells. This research explores the potential of anthraquinones in renewable energy technologies (Prinzisky et al., 2016).
Propiedades
Nombre del producto |
1,5,6-Trimethoxy-2-methyl-3-hydroxy-9,10-anthraquinone |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
3-hydroxy-1,5,6-trimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-11(19)7-10-14(17(8)23-3)15(20)9-5-6-12(22-2)18(24-4)13(9)16(10)21/h5-7,19H,1-4H3 |
Clave InChI |
BJOFRGLKZTZIPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)O |
Sinónimos |
3-hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone HTM-anthraquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



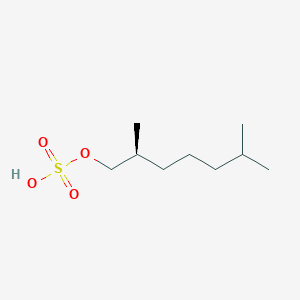
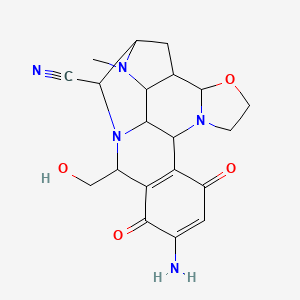
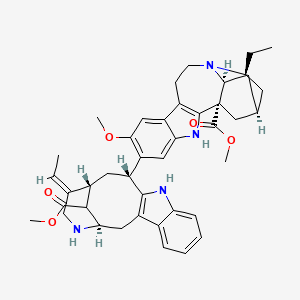
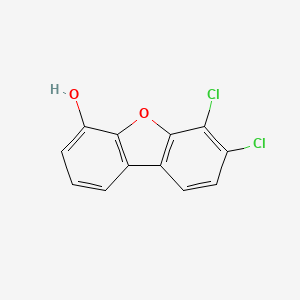
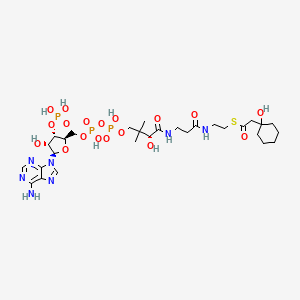
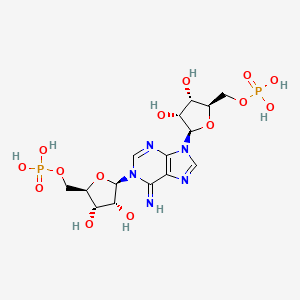
![(1R,3aS,3bS,4S,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B1251533.png)
